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Compound of Interest

5,6-Dimethoxyisobenzofuran-
1(3H)-one

Cat. No.: B046730

Compound Name:

An In-Depth Technical Guide to the Derivatives of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Introduction

5,6-Dimethoxyisobenzofuran-1(3H)-one, a member of the isobenzofuranone (also known as
phthalide) family, is a polycyclic aromatic compound featuring a fused benzene and furanone
ring system.[1] This core structure is found in various naturally occurring compounds, including
those isolated from fungal species, and serves as a valuable scaffold in medicinal chemistry.[1]
The isobenzofuranone framework is associated with a wide array of pharmacological
properties, including antioxidant, antimicrobial, antiplatelet, and cytotoxic activities.[2][3][4] The
strategic functionalization of the 5,6-dimethoxyisobenzofuran-1(3H)-one core, particularly at
the C-3 position, has led to the development of novel derivatives with significant therapeutic
potential, targeting a range of biological processes from enzyme inhibition to the induction of
apoptosis in cancer cells.[1][2]

This technical guide provides a comprehensive overview of the synthesis, biological activities,
and experimental protocols related to the derivatives of 5,6-Dimethoxyisobenzofuran-1(3H)-
one. It is intended for researchers, scientists, and professionals in the field of drug
development who are interested in this promising class of compounds.

Physicochemical Properties
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The parent compound, 5,6-Dimethoxyisobenzofuran-1(3H)-one, possesses a well-defined

set of chemical and physical properties that serve as a baseline for its derivatives.

Property Value Source
CAS Number 531-88-4 [5]
Molecular Formula C10H1004 [5]
Molecular Weight 194.18 g/mol [5]
IUPAC Name 5,6-dimethoxy-3H-2- 5]
benzofuran-1-one
Appearance Colorless crystals [1]
Melting Point 142-144°C [1]

Synthesis and Derivatization

The synthesis of the 5,6-dimethoxyisobenzofuran-1(3H)-one core and its subsequent

derivatization are critical steps in exploring the structure-activity relationships of this compound

class.

Core Synthesis

Several synthetic routes have been established for the preparation of the isobenzofuranone

scaffold. A common and well-documented laboratory method involves the acid-catalyzed

cyclization of a corresponding anhydride.
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4,5-Dimethoxyphthalic Anhydride

Acetic Anhydride, H2SOa (cat.)
80-100°C, 4-6 hours

5,6-Dimethoxyisobenzofuran-1(3H)-one

Click to download full resolution via product page
Caption: General synthesis of the isobenzofuranone core.

An alternative patented approach involves the use of N-substituted phthalimide intermediates,
which can be adapted for methoxy substitutions. This method includes the methylation of a 4-
nitro-phthalimide followed by a zinc-mediated reduction and cyclization.[1]

Derivatization Strategies

The 5,6-dimethoxyisobenzofuran-1(3H)-one scaffold can be modified through various
chemical reactions to generate a library of derivatives.

e C-3 Position Functionalization: The C-3 position of the lactone ring is a primary site for
modification. Condensation reactions with aldehydes or reactions with various amines are
common strategies.[2][6]

e Aromatic Ring Substitution: The benzene ring can undergo electrophilic substitution
reactions to introduce additional functional groups, altering the electronic and steric
properties of the molecule.[1]

o Oxidation and Reduction: The core structure can be subjected to oxidation to form quinones
or reduction to yield dihydro derivatives.[1]

Click to download full resolution via product page
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Caption: Key strategies for derivatization.

Biological Activities and Structure-Activity
Relationships

Derivatives of 5,6-dimethoxyisobenzofuran-1(3H)-one have demonstrated a broad spectrum
of biological activities. The nature and position of the substituents play a crucial role in
determining their potency and selectivity.

Antiproliferative and Cytotoxic Activity

Numerous isobenzofuranone derivatives have been evaluated for their anticancer potential. C-
3 functionalized phthalides have shown significant in vitro activity against various cancer cell
lines.[2] For instance, certain derivatives have been found to inhibit cell viability by up to 90% at
a concentration of 100 uM in U937 (lymphoma) and K562 (myeloid leukemia) cell lines.[2] The
proposed mechanism often involves the induction of apoptosis through the activation of specific
signaling pathways.[1]

Enzyme Inhibition

This class of compounds has been identified as potent inhibitors of several key enzymes.

o Cholinesterase Inhibition: Benzofuranone-ylidene-methyl benzylpyridinium derivatives have
been synthesized as dual inhibitors of acetylcholinesterase (AChE) and
butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.[7]

e Tyrosinase Inhibition: Isobenzofuran-1(3H)-ones have been identified as inhibitors of
tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in
treating hyperpigmentation.[1][8]

Antioxidant and Antiplatelet Activity

(2)-3-benzylideneisobenzofuran-1(3H)-ones, inspired by natural products, have been
synthesized and evaluated as highly potent antioxidants and antiplatelet agents.[3] Structure-
activity relationship studies revealed that compounds with specific electron-donating and
electron-withdrawing groups exhibit significantly enhanced activity, in some cases surpassing
that of standard references like ascorbic acid and aspirin.[3]
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Quantitative Biological Data

The following table summarizes key quantitative data for various derivatives.

Derivative Key
Target/Assay ICso0 | ECs0 Source

Class Compound(s)

Benzofuranone- Acetylcholinester

L Compound 5b 52 £6.38 nM [7]
pyridinium ase (AChE)
Benzofuranone- Butyrylcholineste
o Compound 6b 10 £ 6.87 nM [7]
pyridinium rase (BChE)
(2)-3- o
] ) Antioxidant

benzylideneisobe Compound 28f ~0.45 pg/mL [3]
(DPPH Assay)

nzofuranones

(2)-3- o

_ _ Antioxidant

benzylideneisobe Compound 28k ~0.57 pg/mL [3]
(DPPH Assay)

nzofuranones

(2)-3-

benzylideneisobe

Antiplatelet (AA-

Multiple (28c-g,

Potent (up to 6-

induced) 28k-1, etc.) fold > Aspirin)
nzofuranones
4,6-dihydroxy-5- o
Antioxidant
methoxy-7- Compound 1 10 uM [4]
_ (DPPH Assay)
methylphthalide
C-3 Substituted Cytotoxicity (HL-
) ] Compound 9 3.24 pg/mL [2]
Phthalide 60 leukemia)
) Cytotoxicity
C-3 Substituted
) (MDA-MB435 Compound 9 8.70 pug/mL 2]
Phthalide
melanoma)

Note: Structures of specific compounds (e.g., 5b, 28f) are detailed in the cited literature.

Mechanisms of Action
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The diverse biological effects of these derivatives are attributed to their interaction with specific
molecular targets. Enzyme inhibition and the induction of apoptosis are two of the most studied
mechanisms.

Click to download full resolution via product page

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis and
evaluation of new chemical entities.

Protocol 1: Synthesis of 5,6-Dimethoxyisobenzofuran-
1(3H)-one
[1]

Reactants: 4,5-dimethoxyphthalic anhydride, acetic anhydride, sulfuric acid (catalytic
amount).

e Procedure: a. Suspend 4,5-dimethoxyphthalic anhydride in acetic anhydride. b. Add a
catalytic amount (1-2 mol%) of concentrated sulfuric acid. c. Heat the mixture at 80-100°C
for 4—6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon
completion, cool the reaction mixture to room temperature. e. Pour the mixture into cold
water to precipitate the crude product. f. Filter the solid, wash with water, and dry.

 Purification: Recrystallize the crude product from ethanol to yield colorless crystals of 5,6-
dimethoxyisobenzofuran-1(3H)-one.

Expected Yield: 68—72%.

Protocol 2: MTT Cytotoxicity Assay

[2] This protocol assesses the effect of compounds on the metabolic activity of cancer cell
lines, which is an indicator of cell viability.
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Caption: Workflow for the MTT cytotoxicity assay.

o Cell Culture: Maintain human cancer cell lines (e.g., U937, K562) in appropriate culture
medium supplemented with fetal bovine serum and antibiotics.

o Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium.
Add the solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control
(e.g., etoposide).

 Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%
COa..

e MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for an additional 3-4 hours. Live cells with active
mitochondria will reduce the yellow MTT to purple formazan crystals.

» Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve
the formazan crystals.

o Data Acquisition: Measure the absorbance of each well using a microplate reader at the
appropriate wavelength (typically 570 nm).

e Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value (the concentration of the compound that causes 50% inhibition of
cell growth).

Conclusion

The 5,6-dimethoxyisobenzofuran-1(3H)-one scaffold is a versatile and privileged structure in
the field of medicinal chemistry. The extensive research into its derivatives has unveiled a
wealth of compounds with potent and diverse biological activities, including antiproliferative,
enzyme inhibitory, and antioxidant effects. The synthetic accessibility of the core and the
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potential for functionalization at multiple sites provide a robust platform for the rational design
of new therapeutic agents. Future research should continue to explore novel derivatization
strategies, expand the scope of biological targets, and conduct in-depth mechanistic and in
vivo studies to translate the promising in vitro results into clinically viable drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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